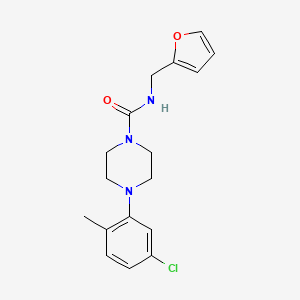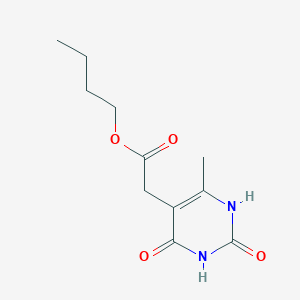![molecular formula C28H25FN4O2 B4580940 5-[4-(diphenylmethyl)-1-piperazinyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4580940.png)
5-[4-(diphenylmethyl)-1-piperazinyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Overview
Description
This compound is part of a broader class of chemicals that have been synthesized and analyzed for various biological activities and chemical properties. Its structure suggests potential for interaction with biological targets, given the presence of functional groups known for engaging in pharmacologically relevant interactions.
Synthesis Analysis
The synthesis of structurally similar compounds typically involves multi-step chemical reactions, starting from basic chemical precursors. For instance, novel 1,2,4-triazole derivatives have been synthesized from ester ethoxycarbonylhydrazones with primary amines, indicating a methodology that could potentially apply to the synthesis of our compound of interest (Bektaş et al., 2010). Similarly, microwave-assisted synthesis has been employed for related compounds, suggesting a technique that might be relevant for the efficient synthesis of our target molecule (Mahesh, Perumal, & Pandi, 2004).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and X-ray crystallography to elucidate the arrangement of atoms within a molecule. For example, the structural and spectroscopic characterization of chemotherapeutic agents provides insights into the molecular properties and potential interactions with biological targets (El-Emam et al., 2012).
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities
A study detailed the synthesis of various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, indicating potential use in developing antimicrobial agents (Bektaş et al., 2010).
Antiviral and Antimicrobial Properties
Research on new urea and thiourea derivatives of piperazine doped with febuxostat revealed promising antiviral and antimicrobial activities, suggesting applications in the treatment or prevention of infections (Reddy et al., 2013).
Pharmacological Potential
Prostacyclin Mimetics
Investigations into nonprostanoid prostacyclin mimetics explored structural variations of diphenyl heterocycle moieties, focusing on their effects on biological activity, particularly in inhibiting platelet aggregation. This research points to potential therapeutic applications in cardiovascular diseases (Meanwell et al., 1992).
PPARpan Agonists
An efficient synthesis was described for a potent PPARpan agonist, highlighting the compound's potential in therapeutic applications related to metabolic disorders (Guo et al., 2006).
Molecular Studies and Docking Analyses
- EGFR Inhibitors: Benzimidazole derivatives bearing 1,2,4-triazole were studied for their EGFR inhibition capabilities, employing molecular docking studies to understand their anti-cancer properties. These compounds demonstrated promising binding affinities, suggesting potential in cancer treatment strategies (Karayel, 2021).
properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O2/c29-23-13-7-8-14-25(23)34-20-26-31-24(19-30)28(35-26)33-17-15-32(16-18-33)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,27H,15-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRBUJHGREBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)COC3=CC=CC=C3F)C#N)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Diphenylmethyl)piperazin-1-yl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4580858.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580867.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea](/img/structure/B4580875.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4580886.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4580900.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B4580915.png)
![5-(2,5-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4580924.png)


![4-[(4-methylphenyl)sulfonyl]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4580950.png)
![{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4580953.png)
![2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4580957.png)